N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a combination of indole, thiazole, and benzamide moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole moieties are then coupled using a suitable linker, such as an oxoethyl group, under specific reaction conditions.
Benzamide Formation: Finally, the benzamide group is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the oxoethyl linker can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.
Benzamide Derivatives: Compounds like sulpiride and tiapride.
Uniqueness
N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide is unique due to its combination of indole, thiazole, and benzamide moieties, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14-11-16-9-5-6-10-18(16)24(14)19(25)12-17-13-27-21(22-17)23-20(26)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,23,26) |
InChI Key |
VXIGWSGGJZIAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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